Conformational Pre-Organization vs. Saturated Linker
The primary differentiation of 8-aminooct-4-enoic acid from its saturated analog, 8-aminooctanoic acid (CAS 1002-57-9), is the significant reduction in conformational flexibility conferred by the internal (E)-double bond. This is quantitatively demonstrated by comparing the number of freely rotating bonds in the molecular backbone [1].
| Evidence Dimension | Number of Freely Rotatable Bonds (Molecular Flexibility Index) |
|---|---|
| Target Compound Data | 7 freely rotatable bonds (ACD/Labs calculation for 8-aminooct-4-enoic acid) |
| Comparator Or Baseline | 8-aminooctanoic acid (Saturated analog, CAS 1002-57-9): 7 freely rotatable bonds, but all are around single C-C bonds, allowing full 360° rotation and a vastly larger conformational ensemble [1] |
| Quantified Difference | While the count of rotatable bonds is identical, the energetic barrier to rotation around the C4-C5 double bond is approximately 65 kcal/mol, effectively locking this bond in the (E)-configuration. In the saturated analog, the corresponding C-C single bond has a rotational barrier of ~3 kcal/mol, allowing free interconversion between conformers at room temperature [2]. |
| Conditions | Computational analysis of molecular structures; experimental measurement of rotational barriers for analogous alkene and alkane systems. |
Why This Matters
This difference in conformational freedom is a key driver for selecting 8-aminooct-4-enoic acid as a linker. The pre-organized, rigid geometry can reduce the entropic penalty of binding, potentially leading to higher target affinity and more predictable structure-activity relationships in designed peptides, PROTACs, or bioconjugates.
- [1] PubChem. (n.d.). 8-Aminooctanoic acid (Compound Summary). View Source
- [2] Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books. (Reference for typical alkene vs. alkane rotational barriers). View Source
